N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide
Description
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 4-bromobenzyl substituent at the 5-position, an ethyl linker, and a 2-(2-fluorophenoxy)acetamide moiety. Pyrazolo[3,4-d]pyrimidinones are heterocyclic scaffolds widely explored in medicinal chemistry due to their structural similarity to purines, enabling interactions with kinases and other ATP-binding proteins . The 4-bromobenzyl group enhances lipophilicity and may influence target binding, while the 2-fluorophenoxy acetamide contributes to metabolic stability and solubility. Although direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs exhibit kinase inhibition, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrFN5O3/c23-16-7-5-15(6-8-16)12-28-14-26-21-17(22(28)31)11-27-29(21)10-9-25-20(30)13-32-19-4-2-1-3-18(19)24/h1-8,11,14H,9-10,12-13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWPFAZUGSJNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-bromobenzyl group and 2-fluorophenoxy moiety enhances its pharmacological profile, potentially influencing its interactions with biological targets.
Structure Overview
| Component | Description |
|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
| Substituent 1 | 4-bromobenzyl |
| Substituent 2 | 2-fluorophenoxy |
| Functional Group | Acetamide |
Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives have shown inhibition of key enzymes involved in cancer cell proliferation. Specifically, studies have reported that similar compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Mechanism of Action : The inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells. This mechanism has been validated in various cancer cell lines, demonstrating the compound's potential as an anticancer agent.
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on enzymes such as:
- Thymidylate Synthase (TS) : Important for DNA synthesis and repair.
- Dihydrofolate Reductase (DHFR) : Involved in folate metabolism and DNA synthesis.
In vitro studies have shown that related compounds effectively inhibit these enzymes at low micromolar concentrations, suggesting that this compound could exhibit similar properties.
Antimicrobial Activity
Some derivatives of pyrazolo[3,4-d]pyrimidines have been evaluated for antimicrobial activity against various pathogens. The following table summarizes findings from relevant studies:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Low activity |
Study on Anticancer Efficacy
A study conducted by Gangjee et al. (2007) explored the anticancer efficacy of related compounds. The results indicated that specific modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly enhanced potency against human cancer cell lines. The study highlighted the importance of substituent groups in modulating biological activity and selectivity towards cancer cells.
Enzyme Interaction Studies
Further research analyzed the binding affinity of similar compounds to TS and DHFR using molecular docking simulations. These studies revealed that specific structural features facilitate strong interactions with the active sites of these enzymes, leading to effective inhibition.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with pyrazolo-pyrimidine structures exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. For instance, studies have shown that similar derivatives can inhibit the activity of cyclin-dependent kinases (CDKs), leading to reduced tumor growth in various cancer models .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazolo-pyrimidines have been investigated for their ability to combat bacterial and fungal infections. Preliminary studies indicate that derivatives can disrupt microbial cell membranes or inhibit essential metabolic pathways, making them candidates for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo-pyrimidine derivatives are notable, with mechanisms involving the modulation of inflammatory cytokines and enzymes such as cyclooxygenase (COX). Compounds similar to N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide have been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases .
Neurological Applications
There is emerging evidence that pyrazolo-pyrimidine derivatives may possess neuroprotective effects. This is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress and inflammation play significant roles. Compounds in this class have been shown to inhibit neuroinflammation and promote neuronal survival in vitro .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analysis
The target compound shares a pyrazolo[3,4-d]pyrimidinone core with multiple analogs but differs in substituents, which critically modulate physicochemical and pharmacological properties. Key structural comparisons include:
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Pharmacological Activities
- Example 83 (Ev3): Chromenone-fused derivatives demonstrate kinase inhibition (e.g., CDK, EGFR) due to planar aromatic systems enhancing ATP-binding pocket interactions .
- : Pyrazolo-benzothiazine analogs exhibit antimicrobial activity (MIC: 4–16 µg/mL against S. aureus and E. coli), attributed to the fluorobenzyl group enhancing membrane penetration .
- : Pyrazolo[3,4-d]pyrimidinones with 4-fluorophenyl groups show anticancer activity (IC50: 1–10 µM in breast cancer cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
